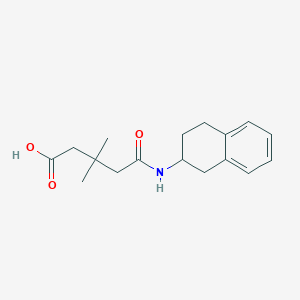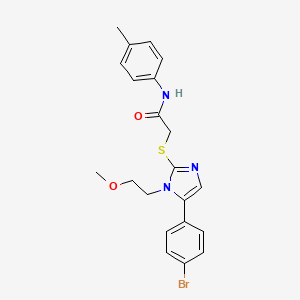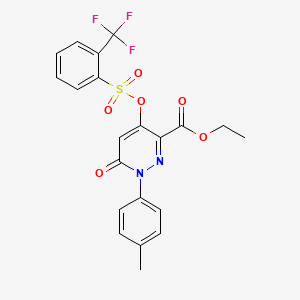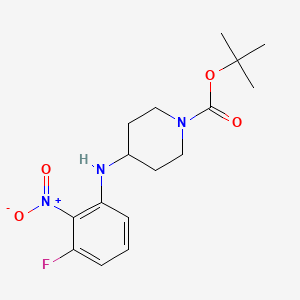
3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid, also known as 3,3-dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid (DM5-OHPA), is a naturally occurring organic compound. It is a structural analog of the amino acid lysine and is found in the cell walls of many organisms, such as bacteria, fungi, plants, and animals. DM5-OHPA has been studied extensively due to its ability to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) and its potential to be used as a therapeutic agent for treating cardiovascular diseases and other metabolic disorders. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis of Bioactive Compounds
The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, involving compounds with structural similarities to 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid, has been explored. These compounds exhibit significant biological activities, such as cytotoxicity against cancer cell lines and antioxidant properties, highlighting the potential for developing therapeutics (Palanichamy Santhosh Kumar et al., 2019).
Radiolabeling for Imaging
A fluorine-18-labeled analogue of bexarotene, a compound structurally related to the query compound, has been synthesized for PET imaging of retinoid X receptor. This demonstrates the application of such compounds in developing diagnostic tools for medical imaging (Min Wang et al., 2014).
Metal-Carbonyl Complexes for IR Tracing
Complexes derived from similar structural motifs have been synthesized for IR-detectable tracing applications. These complexes exhibit thermal stability and intense absorption bands, suggesting their potential in bioconjugation and labeling studies (K. Kowalski et al., 2009).
Potential Applications
Chemical Synthesis and Catalysis
The synthesis of valeric acid through cerium(IV) oxidation of valeraldehyde, using similar structural frameworks, indicates the role of such compounds in facilitating chemical reactions important for industrial applications, including pharmaceuticals and perfumery (Aniruddha Ghosh et al., 2015).
Organic Electronics and Photonics
Compounds exhibiting dual fluorescence emissions, such as 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, suggest the utility of structurally similar compounds in developing materials for organic electronics and photonic applications, where tunable fluorescence properties are valuable (M. Singh & J. Baruah, 2017).
Radiopaque Materials for Imaging
The synthesis of radiopaque compounds for X-ray imaging applications, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, illustrates the potential of compounds with similar structural features in enhancing medical diagnostic techniques (Gopika V Gopan et al., 2021).
Eigenschaften
IUPAC Name |
3,3-dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,11-16(20)21)10-15(19)18-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,14H,7-11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDKVEOYJQVFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1CCC2=CC=CC=C2C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)
![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)
![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)




![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)